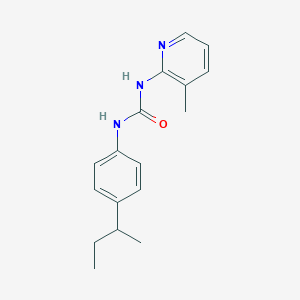
N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide, also known as HPTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPTC is a triazole-based compound that has been synthesized using a variety of methods.
Wissenschaftliche Forschungsanwendungen
N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and bioorganic chemistry. N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide has been found to exhibit antifungal activity against various fungal strains, including Aspergillus fumigatus and Candida albicans.
Wirkmechanismus
The mechanism of action of N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide is not yet fully understood. However, studies have suggested that N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide may exert its antitumor and antifungal effects by inhibiting various enzymes, including topoisomerase I and II, and DNA polymerase. Additionally, N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide has been found to exhibit various biochemical and physiological effects. Studies have shown that N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide can induce DNA damage and inhibit cell proliferation in cancer cells. Additionally, N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide has been found to induce oxidative stress and apoptosis in cancer cells. Furthermore, N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide has been shown to inhibit the growth of fungal strains by disrupting the fungal cell wall and membrane.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide is its potent antitumor and antifungal activity. Additionally, N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide is relatively easy to synthesize and can be modified to improve its potency and selectivity. However, one of the limitations of N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide is its potential toxicity, which may limit its clinical applications.
Zukünftige Richtungen
There are several future directions for the study of N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide. One of the directions is to investigate the structure-activity relationship of N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide and its analogs to identify more potent and selective compounds. Additionally, further studies are needed to elucidate the mechanism of action of N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide and its potential applications in other fields, such as agriculture and environmental science. Finally, the development of novel drug delivery systems for N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide may enhance its therapeutic efficacy and reduce its toxicity.
Synthesemethoden
N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide has been synthesized using various methods, including the reaction of 3-pyridinecarboxaldehyde with 3-aminopropyltriethoxysilane, followed by the reaction with 5-isocyanato-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole. Another method involves the reaction of 3-pyridinecarboxaldehyde with 3-aminopropyltriethoxysilane, followed by the reaction with 5-azido-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole, and finally, the reduction of the azide group to an amine group using sodium borohydride.
Eigenschaften
IUPAC Name |
N-(3-hydroxypropyl)-N-(pyridin-3-ylmethyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c18-6-2-5-17(9-10-3-1-4-13-7-10)12(19)11-8-14-16-15-11/h1,3-4,7-8,18H,2,5-6,9H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERMVBUBGVFZDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(CCCO)C(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1H-benzimidazol-1-yl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5312680.png)
![N-[(1-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-yl)methyl]methanesulfonamide](/img/structure/B5312686.png)
![2-(4-chlorophenyl)-4-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]morpholine](/img/structure/B5312693.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate](/img/structure/B5312695.png)

![2-{[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5312725.png)
![2-[3-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanol](/img/structure/B5312732.png)
![4-oxo-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-4H-chromene-2-carboxamide](/img/structure/B5312734.png)

![7-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5312742.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N,2,2-trimethyl-1-(2-thienyl)cyclopropanecarboxamide](/img/structure/B5312746.png)
![5-isopropyl-2-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5312754.png)

![3-(2-chlorophenyl)-2-[2-(2-fluorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5312778.png)